molecular formula C10H15ClFN B1446858 1-(3-Fluorophenyl)butan-1-amine hydrochloride CAS No. 1864074-37-2

1-(3-Fluorophenyl)butan-1-amine hydrochloride

Cat. No.: B1446858
CAS No.: 1864074-37-2
M. Wt: 203.68 g/mol
InChI Key: PJACYMKJBXMKIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Fluorophenyl)butan-1-amine hydrochloride is a chemical compound with the molecular formula C10H15ClFN and a molecular weight of 203.68 g/mol. It is used for research and development .

Scientific Research Applications

Blood Pressure and Toxicity Effects

1-(3-Fluorophenyl)butan-1-amine hydrochloride has been investigated for its effects on blood pressure and toxicity. Studies have found that derivatives of this compound can act as pressor agents, affecting blood pressure, with diminished activity observed when alkyl substitution occurs on the amine. Additionally, the toxicity of these compounds is relatively low, indicating potential for medical applications (Lands, 1952).

Synthesis and Characterization in Organic Chemistry

This compound has been involved in various studies focusing on organic synthesis and characterization. It serves as a key component or intermediate in the synthesis of other chemical compounds. For example, its derivatives have been synthesized and characterized, contributing to the development of novel chemical structures and processes (Anderson, Burks, & Harruna, 1988).

Antiviral and Antidepressant Activities

Research has explored the potential antiviral and antidepressant activities of compounds derived from this compound. Some studies indicate that certain derivatives might possess potent anti-influenza virus activity, suggesting a role in the development of antiviral agents. Additionally, the compound's derivatives have been investigated for their antidepressant properties, showing promise in this field (Oka et al., 2001; Yuan, 2012).

Antibacterial Properties

There is also evidence of antibacterial activity in derivatives of this compound. This suggests potential applications in the development of new antibacterial agents, contributing to the field of medicinal chemistry (Arutyunyan et al., 2017).

Application in Chemical Synthesis and Drug Development

The compound and its derivatives have been used extensively in the synthesis of various chemical entities. This includes the development of compounds with potential therapeutic applications, such as in the treatment of cancer or as enzyme inhibitors (Burmistrov & Butov, 2018).

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed cautiously with water for several minutes. If swallowed, the mouth should be rinsed and a poison center or doctor/physician should be called if the person feels unwell .

Properties

IUPAC Name

1-(3-fluorophenyl)butan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN.ClH/c1-2-4-10(12)8-5-3-6-9(11)7-8;/h3,5-7,10H,2,4,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJACYMKJBXMKIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC(=CC=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.